![molecular formula C11H12FNO4S B3176155 (2S)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid CAS No. 97801-56-4](/img/structure/B3176155.png)
(2S)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a sulfonyl group and a carboxylic acid group. The molecular weight of the compound is 273.28 g/mol.Scientific Research Applications
Synthesis and Chemical Applications
Protection of Hydroxyl Groups : The related compound, 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, has been designed, synthesized, and evaluated for the protection of hydroxyl groups in carbohydrate chemistry. The Fsec group offers protection under mild basic conditions and demonstrates stability under acidic conditions, making it a valuable tool for complex carbohydrate synthesis (Spjut, Qian, & Elofsson, 2010).
Copolymerization for Material Science : In another application, 5-[(4-fluorophenyl)sulfonyl]-2-fluorobenzoic acid was copolymerized with bis(4-hydroxyphenyl)sulfone, leading to carboxylated poly(ether sulfone)s. This process demonstrates the compound's utility in creating materials with specific properties, such as improved solubility or thermal stability, important for polymer science and engineering (Weisse, Keul, & Höcker, 2001).
Catalysis and Organic Synthesis
- Catalytic Applications : A new class of amide ligands based on derivatives of (2S)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid enabled Cu-catalyzed coupling of sodium methanesulfinate with (hetero)aryl chlorides. This highlights the compound's role in facilitating complex organic reactions, offering a pathway to synthesize pharmaceutically important (hetero)aryl methylsulfones with improved yields and selectivity (Ma et al., 2017).
Material Science and Engineering
- Proton Exchange Membranes : Comb-shaped poly(arylene ether sulfone)s with sulfonated side chains, synthesized using derivatives similar to (2S)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid, have shown high proton conductivity. Such materials are promising for fuel cell applications, illustrating the compound's potential in energy technology (Kim, Robertson, & Guiver, 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUAFVYETYRPO-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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